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Compound of Interest

Compound Name:
1-Aminocyclohexanecarboxylic

acid

Cat. No.: B555797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1-
aminocyclohexanecarboxylic acid, a cyclic alpha-amino acid of significant interest in peptide

design and drug development due to its conformational constraints. This document details the

experimental methodologies for its synthesis, crystallization, and X-ray diffraction analysis,

presenting the key crystallographic data in a structured format for clarity and comparative

purposes.

Introduction
1-Aminocyclohexanecarboxylic acid (Acc6), a non-proteinogenic amino acid, serves as a

crucial building block in the synthesis of peptidomimetics and other pharmacologically active

compounds. Its rigid cyclohexane ring imposes specific conformational restraints on peptide

backbones, influencing their secondary structure and biological activity. Understanding the

precise three-dimensional arrangement of atoms in the crystalline state is paramount for

computational modeling, structure-activity relationship (SAR) studies, and the rational design of

novel therapeutics. This guide summarizes the seminal crystallographic work that has

elucidated the solid-state conformation of this important molecule.
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The determination of the crystal structure of 1-aminocyclohexanecarboxylic acid involves a

multi-step process encompassing organic synthesis, single-crystal growth, and X-ray diffraction

analysis. The methodologies outlined below are based on established protocols in the field.

Synthesis of 1-Aminocyclohexanecarboxylic Acid
A common and effective method for the synthesis of 1-aminocyclohexanecarboxylic acid is

the Strecker synthesis.

Experimental Workflow for Synthesis
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Figure 1: Synthetic workflow for 1-aminocyclohexanecarboxylic acid.

Procedure:

Formation of α-aminonitrile: Cyclohexanone is reacted with potassium cyanide and

ammonium chloride in an aqueous solution. The cyanide ion attacks the carbonyl carbon of

the cyclohexanone, and the ammonia reacts to form an intermediate imine, which is then

attacked by the cyanide to yield 1-aminocyclohexanecarbonitrile.

Hydrolysis: The resulting α-aminonitrile is then subjected to acid-catalyzed hydrolysis.

Typically, concentrated hydrochloric acid is used, which converts the nitrile group into a

carboxylic acid, yielding 1-aminocyclohexanecarboxylic acid hydrochloride.

Neutralization and Isolation: The hydrochloride salt is neutralized with a suitable base (e.g.,

pyridine or an ion-exchange resin) to precipitate the free amino acid, which is then purified

by recrystallization.

Crystallization
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation

of a saturated solution.
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Procedure:

Solvent Selection: 1-Aminocyclohexanecarboxylic acid is dissolved in a suitable solvent

or solvent mixture. Aqueous ethanol is a commonly used solvent system.

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and left

undisturbed in a loosely covered container at a constant temperature. Slow evaporation of

the solvent over several days to weeks allows for the formation of well-ordered single

crystals.

X-ray Diffraction Analysis
The determination of the crystal structure was carried out using single-crystal X-ray diffraction

techniques.

Experimental Workflow for Crystal Structure Determination
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Figure 2: Workflow for X-ray diffraction analysis.

Procedure:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.
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Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is

collected at a controlled temperature, often at low temperatures (e.g., 293 K), using

monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are

collected as the crystal is rotated.

Data Reduction: The collected diffraction intensities are processed to correct for various

experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of unique

structure factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Crystal Structure Data
The crystal structure of 1-aminocyclohexanecarboxylic acid was determined by Valle and

colleagues in 1988.[1] The compound crystallizes in the monoclinic space group P2₁/n.[1]

Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₇H₁₃NO₂

Formula Weight 143.19 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a 10.118(2) Å

b 10.796(2) Å

c 7.301(1) Å

β 108.68(2)°

Volume 753.8(2) Å³

Z 4

Calculated Density 1.26 g/cm³

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 293 K

Selected Bond Lengths
Bond Length (Å)

C(1)-C(2) 1.536(3)

C(1)-C(6) 1.531(3)

C(1)-C(7) 1.545(3)

C(1)-N 1.492(2)

C(7)-O(1) 1.261(3)

C(7)-O(2) 1.247(3)

Selected Bond Angles
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Angle Degree (°)

C(2)-C(1)-C(6) 109.1(2)

C(2)-C(1)-C(7) 108.8(2)

C(6)-C(1)-C(7) 111.0(2)

N-C(1)-C(2) 109.0(2)

N-C(1)-C(6) 109.8(2)

N-C(1)-C(7) 109.1(2)

O(1)-C(7)-O(2) 125.9(2)

O(1)-C(7)-C(1) 117.1(2)

O(2)-C(7)-C(1) 117.0(2)

Molecular and Crystal Packing
In the crystalline state, 1-aminocyclohexanecarboxylic acid exists as a zwitterion, with a

protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The

cyclohexane ring adopts a near-perfect chair conformation.[1] A notable feature of the

molecular conformation is that the carboxyl group occupies an axial position, while the amino

group is in an equatorial position.[1]

The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen

bonds. The ammonium group acts as a hydrogen bond donor, forming hydrogen bonds with the

carboxylate oxygen atoms of neighboring molecules. This extensive hydrogen-bonding network

contributes to the stability of the crystal lattice.

Conclusion
The crystal structure analysis of 1-aminocyclohexanecarboxylic acid provides fundamental

insights into its solid-state conformation and intermolecular interactions. The molecule adopts a

zwitterionic form with the cyclohexane ring in a chair conformation. The detailed

crystallographic data presented in this guide are essential for researchers in medicinal

chemistry and materials science, aiding in the design of novel molecules with tailored
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properties and predictable solid-state structures. The established experimental protocols for

synthesis, crystallization, and X-ray diffraction serve as a valuable reference for further studies

on related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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